Sodium thieno[3,2-C]pyridine-4-carboxylate
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Overview
Description
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid is a compound that combines the properties of sodium hydride and thieno[3,2-c]pyridine-4-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid typically involves the reaction of sodium hydride with thieno[3,2-c]pyridine-4-carboxylic acid under controlled conditions. Sodium hydride is often used in its solid form and reacts with the carboxylic acid group of thieno[3,2-c]pyridine-4-carboxylic acid to form the desired compound .
Industrial Production Methods
Industrial production methods for sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Sodium hydride acts as a reducing agent, facilitating the reduction of other compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid involves its interaction with molecular targets and pathways. Sodium hydride acts as a strong base and reducing agent, facilitating various chemical transformations. Thieno[3,2-c]pyridine-4-carboxylic acid may interact with specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine:
Thieno[3,4-b]pyridine: A related compound with different substitution patterns and reactivity.
Uniqueness
Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid is unique due to its combination of a strong base and reducing agent with a heterocyclic structure. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Properties
Molecular Formula |
C8H4NNaO2S |
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Molecular Weight |
201.18 g/mol |
IUPAC Name |
sodium;thieno[3,2-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C8H5NO2S.Na/c10-8(11)7-5-2-4-12-6(5)1-3-9-7;/h1-4H,(H,10,11);/q;+1/p-1 |
InChI Key |
LENGIHZPKXZGLS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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